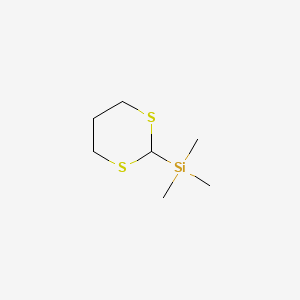

2-Trimethylsilyl-1,3-dithiane

Beschreibung

Historical Context of Dithiane Chemistry and Umpolung

The field of synthetic organic chemistry was profoundly impacted by the development of dithiane chemistry and the introduction of the "umpolung" concept by D. Seebach and E.J. Corey. wikipedia.orgrjstonline.comdnmfaizpur.org Umpolung, or polarity inversion, describes the reversal of the normal reactivity of a functional group. wikipedia.orgchemeurope.com In a typical carbonyl compound, the carbon atom is electrophilic and reacts with nucleophiles. The seminal work of Corey and Seebach demonstrated that the C2-proton of a 1,3-dithiane (B146892), formed from an aldehyde, could be removed by a strong base like n-butyllithium to generate a nucleophilic acyl anion equivalent. jk-sci.comwikipedia.org

This lithiated dithiane, a masked acyl anion, can then react with a variety of electrophiles, such as alkyl halides and other carbonyl compounds, to form new carbon-carbon bonds in a manner that would be impossible with the parent aldehyde. rjstonline.comjk-sci.comwikipedia.org Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, unveiling the product of this "reversed polarity" reaction. rjstonline.comchemeurope.com This powerful strategy for nucleophilic acylation opened up new avenues in retrosynthetic analysis and the assembly of complex molecular architectures. wikipedia.orgacs.orgresearchgate.net The stability of the 2-lithio-1,3-dithiane intermediate is attributed to the electron-withdrawing nature of the two sulfur atoms and the potential involvement of their d-orbitals in stabilizing the negative charge. dnmfaizpur.org

The Role of Silyl (B83357) Groups in Stabilizing Carbanions

The introduction of a silyl group, particularly a trimethylsilyl (B98337) (TMS) group, alpha to a carbanionic center provides significant stabilization. ias.ac.inacs.org This stabilization arises primarily from a phenomenon known as negative hyperconjugation, where the electron density of the carbanion is delocalized into the adjacent, empty σ* (antibonding) orbital of the carbon-silicon bond. wikipedia.org This delocalization effectively spreads the negative charge over a larger area, lowering the energy of the carbanion. ias.ac.in

The electropositive nature of silicon relative to carbon also contributes to this stabilizing effect. ias.ac.in As a result, protons on a carbon atom adjacent to a silicon atom are more acidic and can be removed more easily than their non-silylated counterparts. This principle has been widely exploited in organic synthesis to create a variety of silyl-substituted carbanionic reagents that exhibit enhanced stability and controlled reactivity.

Overview of 2-Trimethylsilyl-1,3-dithiane as a Versatile Reagent

This compound is a versatile acyl anion equivalent that elegantly combines the principles of umpolung and carbanion stabilization. chemimpex.comsigmaaldrich.comchemicalbook.com This crystalline solid is prepared by the silylation of 2-lithio-1,3-dithiane with chlorotrimethylsilane. lookchem.comchemicalbook.com The presence of the trimethylsilyl group enhances the stability of the molecule and facilitates the generation of the corresponding carbanion under milder conditions than those required for the parent 1,3-dithiane. chemimpex.com

The utility of this compound extends beyond that of a simple masked acyl anion. It participates in a wide range of chemical transformations, serving as a precursor to dithioketene acetals, which are valuable substrates for cyclization reactions. chemicalbook.comlookchem.comchemicalbook.com Alkylation of its anion provides a general route to acylsilanes, an important class of synthetic intermediates. lookchem.comenamine.net Furthermore, it can be used in Lewis base-catalyzed additions to carbonyl compounds and imines, and it participates in multicomponent linchpin reactions for the assembly of complex molecules. lookchem.comnih.gov The reaction of its lithiated form with tosyl azide (B81097) generates transient 2-diazo-1,3-dithiane, a reactive intermediate for further transformations. sigmaaldrich.comrsc.org A notable application is its reaction with aldehydes or ketones, which can lead to a Brook rearrangement to furnish silyl enol ethers. numberanalytics.comgelest.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₇H₁₆S₂Si | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 192.42 g/mol | sigmaaldrich.com |

| Appearance | Clear colorless to slightly yellow liquid | chemicalbook.comlookchem.comchemicalbook.com |

| Boiling Point | 54-55 °C at 0.17 mmHg | sigmaaldrich.comchemicalbook.comlookchem.com |

| Density | 1.014 g/mL at 25 °C | sigmaaldrich.comchemicalbook.comlookchem.com |

| Refractive Index | n20/D 1.533 | sigmaaldrich.comchemicalbook.comlookchem.com |

Table 2: Key Synthetic Applications of this compound

| Reaction Type | Reactant(s) | Product Type(s) | Source(s) |

|---|---|---|---|

| Acyl Anion Equivalent | Electrophiles (e.g., alkyl halides, epoxides, carbonyls) | Ketones, α-hydroxy ketones | jk-sci.comwikipedia.org |

| Acylsilane Synthesis | Alkylation of the anion | Acylsilanes | lookchem.comchemicalbook.comenamine.net |

| Dithioketene Acetal Formation | Reaction with unsaturated ketones/aldehydes | Vinyl dithioketene acetals | chemicalbook.comlookchem.comchemicalbook.com |

| Lewis Base-Catalyzed Additions | Carbonyls, N-substituted aldimines | Adducts | sigmaaldrich.comnih.gov |

| Diazo Transfer Reaction | Tosyl azide | Transient 2-diazo-1,3-dithiane | sigmaaldrich.comrsc.org |

| Multicomponent Linchpin Reactions | Various electrophiles | Complex organic molecules | lookchem.comchemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dithian-2-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S2Si/c1-10(2,3)7-8-5-4-6-9-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTUMVHWIAXYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158542 | |

| Record name | 2-Trimethylsilyl-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13411-42-2 | |

| Record name | 2-(Trimethylsilyl)-1,3-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13411-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Trimethylsilyl-1,3-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013411422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Trimethylsilyl-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-trimethylsilyl-1,3-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trimethylsilyl 1,3 Dithiane

Alkylation of 2-Lithio-1,3-dithiane with Chlorotrimethylsilane

The most conventional and widely practiced synthesis of 2-trimethylsilyl-1,3-dithiane involves the deprotonation of 1,3-dithiane (B146892) to form its corresponding carbanion, which is then quenched with an electrophilic silicon source. This method is a direct application of the well-established Corey-Seebach reaction, which utilizes 1,3-dithianes as acyl anion equivalents.

The process begins with the deprotonation at the C2 position of the 1,3-dithiane ring. The acidity of the C-H bonds at this position (pKa ≈ 31 in DMSO) is sufficient for removal by a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi). The reaction is generally performed in an anhydrous ethereal solvent, like tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -20 °C to -30 °C) to generate the nucleophilic 2-lithio-1,3-dithiane species.

Once the lithiated intermediate is formed, it is treated with chlorotrimethylsilane (TMSCl). The nucleophilic carbanion attacks the electrophilic silicon atom, displacing the chloride ion and forming a new carbon-silicon bond. This step effectively traps the anion, yielding the desired this compound. The reaction provides good to high yields of the target compound.

| Reactant 1 | Base | Solvent | Temperature (°C) | Electrophile | Product |

| 1,3-Dithiane | n-Butyllithium | THF | -30 to -20 | Chlorotrimethylsilane | This compound |

Direct Synthesis from 1,3-Dithiane using Hexamethyldisilane as a "Counterattack Reagent"

A more direct approach to this compound and related ketene (B1206846) dithioacetals has been described, which avoids the pre-formation of the lithiated dithiane in a separate step. This methodology, developed by Seebach and Beck, employs hexamethyldisilane (Me₃Si-SiMe₃) in a process where it is described as a "counterattack reagent."

Preparation of Related Silylated Dithiolanes from Thioketones and Trimethylsilyldiazomethane

A distinct but related methodology allows for the synthesis of 2-trimethylsilylated-1,3-dithiolanes, which are five-membered ring analogues of the target dithiane. This route utilizes a [3+2] cycloaddition reaction between a thioketone and trimethylsilyldiazomethane (TMS-CHN₂).

This reaction proceeds smoothly at very low temperatures, typically around -75 °C. nih.gov The proposed mechanism involves the initial 1,3-dipolar cycloaddition of TMS-CHN₂ onto the carbon-sulfur double bond of the thioketone. This forms an unstable 1,3,4-thiadiazoline intermediate. nih.gov This intermediate readily eliminates molecular nitrogen (N₂) upon slight warming (to approx. -45 °C) to generate a reactive silylated thiocarbonyl S-methanide (a thiocarbonyl ylide). nih.gov

In the presence of excess thioketone, this thiocarbonyl ylide is efficiently trapped in a second [3+2] cycloaddition reaction. This step occurs with complete regioselectivity, leading to the formation of sterically crowded 2-trimethylsilyl-4,4,5,5-tetraaryl-1,3-dithiolanes in high yields. nih.govnih.gov The use of hetaryl thioketones has also been shown to be effective, proceeding through a postulated diradical cascade mechanism to yield the corresponding tetrahetaryl-1,3-dithiolanes. nih.gov

| Thioketone | Diazo Compound | Solvent | Temperature (°C) | Product | Yield (%) |

| Di(thiophen-2-yl)methanethione | Trimethylsilyldiazomethane | THF | -75 | 2-(Trimethylsilyl)-4,4,5,5-tetra(thiophen-2-yl)-1,3-dithiolane | 91 |

| Di(selenophen-2-yl)methanethione | Trimethylsilyldiazomethane | THF | -75 | 2-(Trimethylsilyl)-4,4,5,5-tetra(selenophen-2-yl)-1,3-dithiolane | 88 |

| Thiobenzophenone | Trimethylsilyldiazomethane | THF | -70 | 2-(Trimethylsilyl)-4,4,5,5-tetraphenyl-1,3-dithiolane | High |

Reactivity and Reaction Mechanisms of 2 Trimethylsilyl 1,3 Dithiane

Generation and Reactivity of 2-Lithio-2-trimethylsilyl-1,3-dithiane

The compound 2-trimethylsilyl-1,3-dithiane serves as a versatile acyl anion equivalent. sigmaaldrich.com Its utility in synthesis is primarily accessed through the generation of its corresponding carbanion, 2-lithio-2-trimethylsilyl-1,3-dithiane. This lithiated species is typically prepared by the deprotonation of this compound using a strong base, such as n-butyllithium (n-BuLi), at low temperatures, commonly around -30 °C. organic-chemistry.org This process is an extension of the well-established Corey-Seebach reaction, which utilizes lithiated 1,3-dithianes as nucleophilic acylating agents. organic-chemistry.org The acidity of the proton at the C2 position of the dithiane ring is enhanced by the presence of the two sulfur atoms, facilitating its removal by the strong base. organic-chemistry.org

The resulting 2-lithio-2-trimethylsilyl-1,3-dithiane is a potent nucleophile that can react with a wide array of electrophiles. This reactivity allows for the formation of new carbon-carbon bonds, making it a valuable tool in organic synthesis for creating complex molecules. organic-chemistry.orgquimicaorganica.org The lithiated dithiane can be considered a masked acyl anion, enabling a reversal of the normal reactivity of a carbonyl carbon, a concept known as "umpolung". organic-chemistry.org

One of the most significant applications of 2-lithio-2-trimethylsilyl-1,3-dithiane is its nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. organic-chemistry.orgmasterorganicchemistry.com This reaction is a fundamental method for carbon-carbon bond formation. The nucleophilic carbon of the lithiated dithiane attacks the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This addition changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com Subsequent workup, typically with an aqueous acid, protonates the resulting alkoxide to yield the final adduct.

In a related approach, the carbon-silicon bond in this compound can be activated by a Lewis base catalyst, such as tetrabutylammonium (B224687) phenoxide, to facilitate the addition to carbonyl compounds without the need for a strong base like n-BuLi. This method allows the reaction to proceed smoothly under mild conditions to afford the corresponding adducts in good to high yields. sigmaaldrich.comnih.gov

The nucleophilic addition of lithiated dithianes is compatible with a broad range of aldehydes and ketones. The reaction proceeds efficiently with both aliphatic and aromatic aldehydes. Ketones, including those with α-protons, also serve as effective electrophiles in this reaction. nih.gov The reaction's versatility makes it a widely used method in the synthesis of complex organic molecules. uwindsor.ca Even sterically hindered ketones can be functionalized using this methodology. wikipedia.org

Below is an interactive table summarizing the scope of the reaction with representative carbonyl compounds.

| Carbonyl Compound | Product Type | Yield |

| Benzaldehyde | α-Hydroxy Dithiane | High |

| Cyclohexanone | α-Hydroxy Dithiane | Good |

| Acetone | α-Hydroxy Dithiane | Good |

| Propanal | α-Hydroxy Dithiane | High |

Note: Yields are generalized as "Good" to "High" based on typical outcomes for these types of reactions.

When the carbonyl compound is prochiral, the nucleophilic addition of 2-lithio-1,3-dithiane derivatives can proceed with a high degree of diastereoselectivity. uwindsor.ca The stereochemical outcome is influenced by factors such as the structure of the carbonyl compound and the reaction conditions. academie-sciences.fr The addition of the nucleophile often follows predictable stereochemical models, such as the Felkin-Anh model, which rationalizes the approach of the nucleophile to the carbonyl face that minimizes steric interactions. academie-sciences.fr For instance, the addition of 2-lithio-1,3-dithianes to partially protected sugar derivatives can be highly diastereoselective. uwindsor.ca The ability to control the stereochemistry at the newly formed stereocenter is a critical advantage of this synthetic method.

This compound is a key reagent in a one-carbon homologation of aldehydes and ketones that functions as a Wittig-type reaction, specifically a Peterson olefination. enamine.net In this process, the lithiated dithiane reacts with a carbonyl compound. The initial adduct, a β-hydroxy silane, can be induced to eliminate the trimethylsilanolate group to form a carbon-carbon double bond. This elimination step is the hallmark of the Peterson olefination and results in the formation of an alkylidenedithiane, also known as a ketene (B1206846) dithioacetal. enamine.net

The mechanism involves the initial nucleophilic addition of the lithiated dithiane to the carbonyl group. The resulting lithium alkoxide intermediate can then undergo elimination either in a concerted or stepwise fashion to yield the alkene product and lithium trimethylsilanolate. This reaction provides a reliable method for converting aldehydes and ketones into their corresponding alkene derivatives with a fixed double bond position. libretexts.org

The nucleophilic character of 2-lithio-2-trimethylsilyl-1,3-dithiane extends to reactions with imines and their derivatives, which are nitrogen analogs of carbonyl compounds. The addition to the carbon-nitrogen double bond provides a direct route to α-amino dithianes. These products are valuable building blocks for the synthesis of α-amino acids and other nitrogen-containing compounds.

Lewis base-catalyzed addition of this compound to N-substituted aldimines has been shown to proceed effectively. sigmaaldrich.comnih.gov Furthermore, asymmetric syntheses have been developed using chiral N-substituted imines. For example, the reaction of 2-lithio-1,3-dithiane derivatives with chiral N-phosphonyl imines can produce α-amino 1,3-dithianes with good to excellent diastereoselectivities. nih.gov The stereochemical outcome can be highly dependent on the reaction conditions, such as the mode of addition of the reagents. nih.gov Good yields and high diastereoselectivities have been achieved in these reactions without the need for a Lewis acid promoter. nih.gov

The table below shows results from the reaction of various 2-lithio-1,3-dithianes with a chiral N-phosphonyl imine.

| R² in 2-lithio-2-R²-1,3-dithiane | Diastereomeric Ratio | Yield |

| H | >99:1 | 82% |

| Methyl | 100:24 | 74% |

| Phenyl | - | 85% |

| Data sourced from a study on asymmetric Umpolung reactions. nih.gov |

Reactions with Nitriles to Form Primary Aminoketene Thioacetals

The anion of this compound engages in nucleophilic addition to nitriles, leading to the formation of primary aminoketene thioacetals. This reaction provides a clean and efficient route to these valuable synthetic intermediates. The process is initiated by the deprotonation of this compound, typically with a strong base like n-butyllithium, to generate the corresponding 2-lithio-2-(trimethylsilyl)-1,3-dithiane anion. This anion then attacks the electrophilic carbon of a nitrile.

The reaction is believed to proceed through an intermediate that can undergo either an intermolecular or intramolecular transfer of the trimethylsilyl (B98337) group from carbon to the nitrogen atom. acs.org N-silylated intermediates can be isolated if acidic conditions are avoided during the reaction work-up. acs.org Subsequent hydrolysis quenches the reaction and yields the primary aminoketene thioacetal. acs.org Research has shown that this transformation proceeds in reasonable yields for a variety of nitriles. acs.orgorgsyn.org Interestingly, it was discovered that the parent 2-lithio-1,3-dithiane also undergoes similar reactions, often with improved yields, suggesting the silicon atom is not strictly necessary for the transformation but facilitates a unique reaction pathway. acs.org

Generation of Acylsilanes via Alkylation of the Anion

The dithiane route, utilizing this compound, stands as a cornerstone methodology for the synthesis of acylsilanes. scielo.br This "umpolung" or reverse polarity strategy allows the C-2 position of the dithiane to function as an acyl anion equivalent. The synthesis begins with the deprotonation of this compound to form a nucleophilic anion. This anion is then reacted with an electrophile, such as an alkyl halide or an epoxide, in an alkylation step. enamine.net The resulting 2-alkyl-2-silyl-1,3-dithiane intermediate is then subjected to hydrolysis to unmask the carbonyl group. This final deprotection step, often carried out with reagents like mercuric chloride, cleaves the thioacetal and yields the desired acylsilane. scielo.br This method is highly versatile, enabling the preparation of a wide array of alkanoylsilanes, aroylsilanes, and other functionalized acylsilanes. scielo.br

Lewis Base-Catalyzed Reactions

This compound can be activated for nucleophilic addition reactions under the influence of catalytic amounts of a Lewis base, offering a milder alternative to stoichiometric strong bases like n-butyllithium. enamine.netresearchgate.net This catalytic activation of the carbon-silicon bond facilitates the 1,3-dithiane addition to various electrophiles, including aldehydes, ketones, and N-substituted aldimines, to produce the corresponding adducts in good to high yields. enamine.netresearchgate.net A key advantage of this method is its applicability to substrates with sensitive functional groups, such as ketones bearing α-protons, which are prone to deprotonation by strong bases. enamine.net

Activation of Carbon-Silicon Bond with Fluoride (B91410) Ions (e.g., TBAF, CsF)

Fluoride ions are potent activators for the carbon-silicon bond in this compound. enamine.net Sources such as tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF) are commonly employed. The fluoride ion attacks the silicon atom, forming a hypervalent pentacoordinate silicate (B1173343) intermediate. This intermediate is unstable and readily cleaves the C-Si bond, generating a 1,3-dithianyl anion. semanticscholar.org This nucleophilic anion is the key reactive species that then adds to an electrophile. enamine.netuwindsor.ca While stoichiometric amounts of fluoride are often used, catalytic activation is also possible. enamine.net This fluoride-mediated generation of the dithianyl carbanion is a central strategy in many reactions involving this reagent.

Use of Tetrabutylammonium Phenoxide and Other Lewis Bases

Beyond fluoride ions, other Lewis bases can effectively catalyze reactions of this compound. Tetrabutylammonium phenoxide (PhONnBu₄) has been identified as a particularly effective catalyst for promoting the addition of the dithiane moiety to carbonyl compounds and imines. enamine.netresearchgate.net The reaction proceeds smoothly under mild conditions in polar solvents like DMF. enamine.net Other oxygen- and nitrogen-containing anions, such as those derived from carboxylic acids, amides, and imides, have also been shown to function as competent Lewis base catalysts in activating trimethylsilyl derivatives for similar transformations. enamine.net

Peterson Olefination Reactions

This compound serves as a key reagent in a two-step, one-carbon homologation of aldehydes and ketones known as the Peterson olefination, which results in the formation of dithioketene acetals. scielo.brenamine.net In the initial step, the dithianyl anion, generated from this compound, adds to a carbonyl compound. This addition forms a β-hydroxy silane intermediate. organic-chemistry.orgorganic-chemistry.org This intermediate is then subjected to elimination conditions. The stereochemical outcome of the elimination can be controlled: basic conditions typically lead to a syn-elimination, while acidic conditions promote an anti-elimination, providing a pathway to stereoselectively form different alkene isomers. organic-chemistry.org In the context of the dithiane adduct, this elimination step produces a vinylidene dithiane, also known as a dithioketene acetal. scielo.br

Diazo Transfer Reactions

Diazo transfer reactions are a common method for synthesizing diazo compounds, typically involving the reaction of a substrate with an active methylene group with a diazo transfer agent, such as tosyl azide (B81097). orgsyn.org However, based on the available search results, there is no specific information detailing diazo transfer reactions where this compound itself acts as the substrate to form a 2-diazo-1,3-dithiane derivative. Standard diazo transfer reactions generally require the methylene protons to be significantly more acidic than those at the C-2 position of a 1,3-dithiane.

Formation of 2-Diazo-1,3-dithiane

The compound this compound can be converted into 2-diazo-1,3-dithiane through a specialized diazo transfer reaction. sigmaaldrich.com This transformation is significant as it provides a pathway to a reactive carbene precursor from a stable silylated dithiane.

The reaction involves treating this compound with tosyl azide. sigmaaldrich.com Unlike typical diazo transfer reactions that occur at an acidic C-H bond adjacent to electron-withdrawing groups, this process is facilitated by the unique properties of the silylated substrate. The reaction is typically carried out in a solvent mixture of hexamethylphosphoramide (HMPA) and tetrahydrofuran (B95107) (THF). sigmaaldrich.com

The proposed mechanism involves the cleavage of the carbon-silicon bond, facilitated by an azide anion or another nucleophilic species in the reaction mixture. This generates a 2-dithianyl anion in situ. This anion then reacts with tosyl azide, leading to the formation of the diazo group at the C2 position of the dithiane ring and displacing the tosylamide anion. The resulting product, 2-diazo-1,3-dithiane, is a transient species that is typically generated and used immediately in subsequent reactions due to its reactive nature. sigmaaldrich.com

Subsequent Reactions of Carbene Adducts

The primary synthetic utility of 2-diazo-1,3-dithiane lies in its decomposition to form a carbene, specifically 1,3-dithian-2-ylidene. This decomposition can be induced thermally or photochemically, leading to the loss of a nitrogen molecule (N₂) and the generation of the highly reactive carbene intermediate. sigmaaldrich.com This carbene can then participate in a variety of subsequent reactions, leading to the formation of diverse molecular structures.

Common reactions of carbenes and their metal-stabilized analogues, known as carbenoids, include cyclopropanation and C-H insertion reactions. libretexts.orgmdpi.com In the context of the 1,3-dithian-2-ylidene carbene, these reactions allow for the introduction of the dithiane moiety into other organic molecules.

Cyclopropanation: The carbene generated from 2-diazo-1,3-dithiane can react with alkenes to form cyclopropane rings. This reaction involves the addition of the carbene across the double bond of the alkene, resulting in a three-membered ring functionalized with a spiro-dithiane group.

C-H Insertion: Another characteristic reaction is the insertion of the carbene into carbon-hydrogen (C-H) bonds. This process can occur both intramolecularly and intermolecularly, providing a direct method for C-H functionalization. mdpi.comnih.gov The carbene intermediate can insert into aliphatic and, in some cases, aromatic C-H bonds, forming a new carbon-carbon bond and attaching the dithiane group to the substrate.

The products of these carbene reactions, which contain the 1,3-dithiane unit, are valuable synthetic intermediates. The dithiane group can be hydrolyzed under specific conditions to reveal a carbonyl group (an aldehyde or ketone), making this two-step sequence a method for the synthesis of complex carbonyl-containing compounds.

| Reaction Type | Reactant | Product Type | Key Transformation |

|---|---|---|---|

| Cyclopropanation | Alkene | Spiro-dithianyl cyclopropane | Addition of the carbene across a C=C double bond. |

| C-H Bond Insertion | Alkane/Molecule with C-H bond | 2-substituted-1,3-dithiane | Insertion of the carbene into a C-H single bond. |

Applications in Complex Molecule Synthesis

Formal Acyl Anion Equivalent and Umpolung Strategy

The concept of "umpolung," or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. ddugu.ac.in Typically, a carbonyl carbon is electrophilic. However, by converting an aldehyde into a 1,3-dithiane (B146892), the C2 proton becomes acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium to form a nucleophilic carbanion. ddugu.ac.inyoutube.com This carbanion, known as a formal acyl anion equivalent, can then react with various electrophiles. youtube.comchempedia.infoorganic-chemistry.org This entire process is famously known as the Corey-Seebach reaction. organic-chemistry.org

2-Trimethylsilyl-1,3-dithiane offers a significant advancement to this methodology. Instead of requiring a strong, pyrophoric base for deprotonation, the carbon-silicon bond in this compound can be activated by a Lewis base catalyst. nih.gov This catalytic activation generates the desired 1,3-dithiane anion under much milder conditions, which then smoothly adds to electrophiles such as carbonyl compounds and N-substituted aldimines to afford the corresponding adducts in good to high yields. nih.gov This approach avoids the use of stoichiometric strong bases and expands the substrate scope to compounds that may be sensitive to harsher conditions. nih.gov

| Feature | Traditional Corey-Seebach (Lithiated Dithiane) | Silylated Dithiane Method |

| Anion Generation | Deprotonation with strong base (e.g., n-BuLi) | Lewis base-catalyzed activation of C-Si bond |

| Reagents | Stoichiometric n-butyllithium | Catalytic Lewis base (e.g., PhONnBu₄) |

| Conditions | Cryogenic temperatures (e.g., -30 to -78 °C) | Mild conditions |

| Substrate Scope | Limited by base-sensitive functional groups | Broader scope, compatible with more functional groups |

Protecting Group Chemistry for Carbonyl Compounds and Thiols

The 1,3-dithiane moiety is a robust protecting group for carbonyl compounds such as aldehydes and ketones. youtube.comscribd.com It is readily formed by treating the carbonyl compound with 1,3-propanedithiol (B87085) in the presence of a Lewis or Brønsted acid catalyst. scribd.comorganic-chemistry.org The resulting dithioacetal is highly stable under both acidic and basic conditions, making it invaluable in multi-step syntheses where other protecting groups might fail. organic-chemistry.orguwindsor.ca

While this compound is primarily used as a reagent for carbon-carbon bond formation, the principles of dithiane chemistry underpin its utility. The stability of the dithiane ring is crucial for its function as a masked carbonyl. After the desired synthetic transformations are completed, the dithiane group can be removed to regenerate the carbonyl functionality. This deprotection step often requires specific reagents, such as mercury(II) salts, or oxidative methods involving reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), due to the high stability of the thioacetal. ddugu.ac.inrsc.org

One-Carbon Homologation of Aldehydes and Ketones

One-carbon homologation, the process of extending a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. Dithiane chemistry provides a reliable method for achieving this. Specifically, 2-(trimethylsilyl)-1,3-dithiane 1-oxide has been utilized as a convenient reagent for the transformation of aldehydes and ketones into homologous carboxylic acids. researchgate.net The reaction involves the addition of the dithiane reagent to the carbonyl compound, followed by an acid-mediated cleavage of the intermediate to yield the carboxylic acid, which is one carbon longer than the original substrate. researchgate.net

Another approach involves reacting aldehydes or ketones with reagents like diethyl (1,3-dithian-2-yl)phosphonate, which forms a ketene (B1206846) dithioacetal. tcichemicals.com Subsequent hydrolysis or alcoholysis of this intermediate yields the corresponding one-carbon homologated carboxylic acids or esters. tcichemicals.com These methods highlight the versatility of dithiane-based reagents in building molecular complexity through controlled chain extension.

Synthesis of Sulfur-Containing Compounds for Pharmaceuticals and Agrochemicals

Sulfur is a key heteroatom found in a vast array of biologically active molecules, including many pharmaceuticals and agrochemicals. nih.govbenthamscience.comazolifesciences.comnih.gov Over 30% of modern agrochemicals contain at least one sulfur atom. researchgate.net The synthesis of these complex molecules often relies on robust and versatile synthetic methods.

Dithiane-based methodologies, including those involving this compound, are instrumental in constructing the carbon frameworks of these target molecules. moffitt.org The ability of the dithiane anion to form carbon-carbon bonds with a wide range of electrophiles allows for the assembly of intricate molecular backbones. youtube.com These intermediates can then be further functionalized to produce the final sulfur-containing therapeutic or agrochemical agents, which may include moieties such as sulfonamides, thioethers, and sulfones. nih.govresearchgate.net The development of new reagents and synthetic methods for creating sulfur-containing compounds remains an active area of research, driven by the demand for new medicines and crop protection agents. azolifesciences.commoffitt.org

Contributions to Total Synthesis of Natural Products

The strategic application of dithiane chemistry is a recurring theme in the total synthesis of complex natural products. The ability to install a masked carbonyl group that functions as a potent nucleophile is a powerful tool for fragment coupling and skeletal construction.

The C19 diterpenoid alkaloids are a large family of natural products with complex, polycyclic architectures that present significant synthetic challenges. nih.gov Their intricate ring systems often require sophisticated strategies for their assembly. While a specific application of this compound in this subclass was not prominently detailed in the surveyed literature, the use of lithiated 1,3-dithianes as key nucleophiles is a well-established strategy in the synthesis of various diterpenoids. For instance, studies toward the synthesis of lathyrane diterpenes have involved the preparation of building blocks containing a dithiane moiety, which serves as a masked aldehyde for subsequent intramolecular coupling reactions. uni-konstanz.de The principles of umpolung enabled by dithiane chemistry are fundamental to the logic of these synthetic routes.

Ambruticins are a family of polyketide natural products that exhibit potent antifungal activity. researchgate.netnih.gov Their structure includes pyran rings and a divinylcyclopropane core. nih.gov The total synthesis of ambruticin (B1664839) J, a putative biosynthetic intermediate, has been accomplished using dithiane chemistry as a key strategic element. In one reported synthesis, a dithiane derived from propargyl alcohol was lithiated and reacted with an epoxide fragment in a crucial Corey-Seebach coupling step to form a significant portion of the carbon skeleton. researchgate.net This step perfectly illustrates the power of the acyl anion strategy, where the dithiane nucleophile opens the epoxide ring to forge a key carbon-carbon bond, enabling the eventual construction of the complex natural product. researchgate.net

Cholanic Acid Derivatives

While 1,3-dithiane chemistry is broadly applied in natural product synthesis, specific examples detailing the use of this compound for the synthesis of cholanic acid derivatives are not prominently documented in publicly available scientific literature. The synthesis of these complex steroid derivatives typically involves other established methodologies.

Polyol Derivatives

The synthesis of 1,3-polyol motifs, which are common structural units in many biologically active natural products like polyketides, represents a key application of this compound and its analogs. researchgate.netnih.gov A powerful one-flask, multicomponent strategy has been developed that leverages a solvent-controlled Brook rearrangement. uwindsor.ca

This methodology allows for the sequential and stereoselective coupling of two different epoxides. uwindsor.ca The general process is outlined below:

Reaction Scheme for Polyol Synthesis:

| Step | Reagents & Conditions | Intermediate/Product | Description |

| 1. Deprotonation | n-BuLi, THF, low temperature | Lithiated 2-silyl-1,3-dithiane | Generation of the nucleophile. |

| 2. First Coupling | Epoxide 1, Et2O | Alkoxide Intermediate | The dithiane anion opens the first epoxide. |

| 3. Rearrangement | HMPA (additive) | Silyl (B83357) Ether with C-anion | A solvent-controlled 1,4-Brook rearrangement occurs, transferring the silyl group from carbon to the newly formed oxygen and generating a new carbanion. organic-chemistry.org |

| 4. Second Coupling | Epoxide 2 | Bis-alkylated Product | The newly formed carbanion opens a second, different epoxide. uwindsor.ca |

| 5. Hydrolysis | e.g., HgCl2, CaCO3, aq. CH3CN | 1,3-Polyol Derivative | The dithiane is removed to unveil the carbonyl group, completing the synthesis of the complex polyol fragment. |

Advanced Studies and Derivatization

Synthesis of Dithioketene Acetals

Dithioketene acetals are valuable intermediates in organic synthesis, and 2-trimethylsilyl-1,3-dithiane provides an effective route to their formation. The synthesis is typically achieved through a Peterson-type olefination reaction. The process begins with the deprotonation of this compound at the C2 position using a strong base, such as n-butyllithium, to generate a nucleophilic α-silyl carbanion. This carbanion then reacts with a carbonyl compound (an aldehyde or ketone). The resulting β-hydroxysilane intermediate undergoes spontaneous elimination to form the dithioketene acetal. researchgate.net This method is advantageous for its operational simplicity and the stability of the starting reagent. researchgate.net

While the primary utility of this compound lies in acyclic transformations, the resulting dithioketene acetals can be precursors for cyclization reactions. These "push-pull" alkenes, characterized by electron-donating dithio groups and an electron-withdrawing group, can participate in cycloaddition reactions. beilstein-journals.org For instance, dithioketene acetals can react with bifunctional molecules containing both nucleophilic and electrophilic centers to form heterocyclic compounds. beilstein-journals.org Anionic pathways can be initiated by the addition of a nucleophile, leading to intramolecular ring closure.

Formation of Unsaturated Dithioketene Acetals

The synthesis of unsaturated dithioketene acetals can be readily achieved by applying the Peterson olefination methodology described above to α,β-unsaturated aldehydes and ketones. The reaction between the lithiated this compound and these unsaturated carbonyl compounds selectively forms the ketene (B1206846) dithioacetal at the carbonyl carbon, preserving the existing carbon-carbon double bond within the molecule's backbone. This allows for the creation of extended conjugated systems, which are useful building blocks in more complex syntheses. For example, the anion of derivatives like 2-(2-phenylthioethylidene)-1,3-dithiane can react with various electrophiles to yield functionalized unsaturated systems. uwindsor.ca

Synthesis of Acylsilanes

Deprotonation: this compound is treated with a strong base (e.g., n-butyllithium) to form the corresponding C2 carbanion.

Alkylation: The generated anion is reacted with an electrophile, typically an alkyl halide, to form a 2-alkyl-2-trimethylsilyl-1,3-dithiane derivative.

Hydrolysis (Dedithioacetalization): The dithiane group is removed to unmask the carbonyl functionality, yielding the final acylsilane. scielo.bracs.org

This route is highly versatile, enabling the preparation of a wide array of alkanoylsilanes, aroylsilanes, and other functionalized acylsilanes. scielo.br

The final hydrolysis step to convert the 2-silyl-1,3-dithiane intermediate into an acylsilane can be challenging. scielo.br Traditional methods often rely on stoichiometric and sometimes toxic heavy-metal salts, such as mercury(II) chloride. scielo.brthieme-connect.de To overcome these limitations, milder and more efficient methods have been developed. Oxidative hydrolysis using reagents like N-bromosuccinimide (NBS) in aqueous solvent mixtures can significantly shorten reaction times and often provides higher yields. thieme-connect.de The addition of a mild base may be necessary to prevent overoxidation to carboxylic acids, particularly with aryl-substituted dithianes. thieme-connect.de While truly catalytic methods remain an area of active research, systems using catalytic amounts of reagents like iodine in the presence of an oxidant (e.g., H₂O₂) have been developed for the general deprotection of dithianes and represent a more environmentally benign approach. organic-chemistry.org

Multicomponent Linchpin Reactions

This compound is a highly effective "linchpin" reagent in multicomponent reactions, capable of coupling multiple electrophiles in a single pot. chemistry-reaction.comnih.govacs.org This powerful strategy, often referred to as the Smith-Tietze coupling, relies on a solvent-controlled scielo.brchemistry-reaction.com-Brook rearrangement. organic-chemistry.orgchemistry-reaction.com

The general mechanism proceeds as follows:

Deprotonation of this compound generates the C2 anion.

This anion reacts with a first electrophile, such as an epoxide, via nucleophilic attack on the least substituted carbon. chemistry-reaction.com This forms a β-silyl alkoxide intermediate.

Crucially, the scielo.brchemistry-reaction.com-Brook rearrangement does not occur spontaneously. The addition of a polar aprotic solvent additive like HMPA or DMPU triggers the intramolecular migration of the trimethylsilyl (B98337) group from the carbon atom to the oxygen atom. chemistry-reaction.com

This rearrangement regenerates a dithiane-stabilized carbanion at a new position, which can then be trapped by a second, different electrophile. chemistry-reaction.com

This one-flask protocol allows for the rapid and stereocontrolled assembly of complex, highly functionalized molecules from simple starting materials. nih.gov A variety of electrophiles, including different epoxides, epichlorohydrin, and vinyl epoxides, can be employed. nih.govacs.org

Table 1: Electrophiles Used in Dithiane-Based Linchpin Reactions

| First Electrophile | Second Electrophile | Significance |

| Terminal Epoxide | Terminal Epoxide | Allows for the stereocontrolled synthesis of complex 1,3-polyol synthons. chemistry-reaction.com |

| Epichlorohydrin | Epoxide | Enables the union of four separate components in a single reaction vessel. nih.gov |

| Vinyl Epoxide | Epoxide | Permits the higher-order assembly of up to five components. nih.gov |

Spectroscopic Characterization of Intermediates and Products

The characterization of this compound and its reaction products relies heavily on standard spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

This compound (Starting Material):

¹H NMR: The spectrum is characterized by a sharp singlet for the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group, typically appearing far upfield (around δ 0.03 ppm in CD₂Cl₂). mpg.de The protons of the dithiane ring appear as multiplets in the regions of δ 1.8-2.1 ppm and δ 2.6-2.9 ppm, with the unique proton at the C2 position appearing as a singlet around δ 3.11 ppm. mpg.de

¹³C NMR: Key signals include the trimethylsilyl carbons (around δ -2.9 to -3.3 ppm) and the C2 carbon of the dithiane ring (around δ 48.8 ppm). mpg.de

Reaction Intermediates and Products:

Lithiated Dithiane: Upon deprotonation, the ¹H NMR signal corresponding to the C2 proton disappears, providing a clear indication of successful anion formation.

Dithioketene Acetals: The formation of the exocyclic double bond is confirmed by the appearance of characteristic signals in the olefinic region of both ¹H and ¹³C NMR spectra.

Acylsilanes: The most definitive spectroscopic feature of the final acylsilane product is the appearance of a carbonyl (C=O) stretch in the IR spectrum, typically found in the range of 1600-1645 cm⁻¹. In the ¹³C NMR spectrum, the carbonyl carbon signal appears significantly downfield.

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₆S₂Si |

| Molecular Weight | 192.41 g/mol |

| Physical State | Liquid |

| Boiling Point | 54-55 °C at 0.17 mmHg |

| Density | 1.014 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.533 |

| ¹H NMR (δ, CD₂Cl₂, 300 MHz) | 0.03 (s, 9H), 3.11 (s, 1H) mpg.de |

| ¹³C NMR (δ, CD₂Cl₂, 75.5 MHz) | -2.9, 61.9, 75.4 mpg.de |

Computational and Mechanistic Studies

Computational and mechanistic studies have provided significant insights into the structure, stability, and reactivity of this compound and its derivatives. These investigations have been crucial in understanding the conformational preferences of the dithiane ring, the nature of its lithiated intermediates, and the mechanisms of its various reactions.

Conformational Analysis and Structural Insights

The conformational preference of substituents at the C2 position of the 1,3-dithiane (B146892) ring is a critical factor governing its reactivity. While experimental and computational studies on the parent 1,3-dithiane have established a preference for the chair conformation, the introduction of a bulky trimethylsilyl group influences the stereochemistry of the molecule.

A significant focus of computational research has been on the lithiated species, 2-lithio-1,3-dithiane, which is a key intermediate in many reactions involving this compound. Density Functional Theory (DFT) calculations have been employed to determine the most stable conformation of this anion. These studies have revealed a strong preference for the equatorial orientation of the carbon-lithium bond. This preference is attributed to stabilizing hyperconjugative interactions between the carbon's lone pair (nC) and the anti-bonding orbitals (σ) of the adjacent sulfur-carbon bonds (nC → σS-C). Conversely, repulsive orbital interactions between the carbon's lone pair and the lone pairs on the sulfur atoms (nC/nS) destabilize the axial conformer.

The calculated energy difference between the axial and equatorial conformers of 2-lithio-1,3-dithiane highlights the significant stability of the equatorial form.

| Conformer | Relative Energy (kcal·mol-1) |

|---|---|

| Equatorial (1-Li-eq) | 0.0 |

| Axial (1-Li-ax) | 14.2 |

These computational findings are in agreement with experimental observations and are crucial for predicting the stereochemical outcome of reactions involving the dithianyl anion.

Mechanistic Pathways of Key Reactions

Lewis Base-Catalyzed Reactions:

A key aspect of the chemistry of this compound is the activation of the carbon-silicon bond by Lewis bases. This process generates a 2-dithianyl anion equivalent, which can then react with various electrophiles. Mechanistically, the Lewis base (e.g., fluoride (B91410) or phenoxide ions) attacks the silicon atom, leading to the formation of a hypervalent silicon intermediate. This intermediate then fragments to release the stabilized 2-dithianyl carbanion.

This catalytic activation avoids the use of strong bases like n-butyllithium for generating the nucleophile, thus offering milder reaction conditions and broader functional group tolerance.

Wittig-Type Reactions:

The deprotonated form, 2-lithio-2-trimethylsilyl-1,3-dithiane, can undergo Wittig-type reactions with carbonyl compounds. The mechanism is believed to involve the initial nucleophilic addition of the lithiated dithiane to the carbonyl group, forming a tetrahedral intermediate. This is followed by a acs.orgorganic-chemistry.org-Brook rearrangement, where the silyl (B83357) group migrates from the carbon to the oxygen atom. The resulting intermediate then eliminates to form a ketene dithioacetal.

Brook Rearrangement:

The Brook rearrangement is a general and important mechanistic concept in organosilicon chemistry that is relevant to the reaction products of this compound. This rearrangement involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. The driving force for this rearrangement is the formation of a strong silicon-oxygen bond. In the context of the adducts formed from the reaction of the 2-dithianyl anion with carbonyl compounds, a subsequent deprotonation can induce a Brook rearrangement, leading to a new carbanion that can be trapped by other electrophiles.

Future Directions and Emerging Applications

Development of More Environmentally Benign Methodologies

A significant thrust in modern chemistry is the development of sustainable and environmentally friendly synthetic methods. For reactions involving dithianes, this has translated into exploring alternatives to traditional organic solvents and harsh reaction conditions. Research is now focusing on methodologies that minimize waste and energy consumption.

Key areas of development include:

Solvent-Free Reactions: Performing reactions neat or under solvent-free conditions is a core principle of green chemistry. For dithiane synthesis and subsequent reactions, methods using catalysts like iodine or perchloric acid on silica (B1680970) gel have proven effective without the need for a solvent medium, thereby reducing volatile organic compound (VOC) emissions. organic-chemistry.org

Aqueous Reaction Media: The use of water as a solvent is highly desirable. Catalysts such as copper bis(dodecyl sulfate) have been shown to facilitate the thioacetalization of carbonyl compounds in water, a principle that can be extended to reactions involving silylated dithianes. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. researchgate.net The application of microwave technology to the synthesis and reactions of 2-trimethylsilyl-1,3-dithiane is a promising avenue for creating more efficient and eco-friendly protocols. researchgate.net

These approaches align with the broader goals of green chemistry, aiming to make the synthesis of complex molecules containing the dithiane moiety a more sustainable endeavor.

Exploration of Novel Catalytic Systems

The classical use of 2-lithio-1,3-dithiane, generated by deprotonation with strong bases like n-butyllithium, often requires stoichiometric amounts of reagents and cryogenic temperatures. uwindsor.ca A major area of ongoing research is the replacement of these stoichiometric activators with more efficient catalytic systems that can operate under milder conditions.

The exploration of novel catalysts is a key trend, with significant progress in Lewis base catalysis. nih.gov Lewis bases can activate the carbon-silicon bond in this compound, facilitating its addition to electrophiles like aldehydes and imines without the need for strong, hazardous bases. sigmaaldrich.comnih.gov This catalytic approach proceeds smoothly under mild conditions to afford the desired products in good to high yields. nih.gov

| Catalyst Type | Example Catalyst | Application in Dithiane Chemistry | Reference |

| Lewis Base | Tetrabutylammonium (B224687) phenoxide | Catalyzes the addition of this compound to carbonyls and imines. | nih.gov |

| Lewis Acid | Yttrium triflate, Hafnium triflate | Catalyzes the formation of dithianes from carbonyl compounds. | organic-chemistry.org |

| Brønsted Acid | Tungstophosphoric acid | Highly selective catalyst for thioacetalization of aldehydes and ketones. | organic-chemistry.org |

| Metal Catalyst | Iron (Fe) catalyst | Enables dithioacetalization of aldehydes under mild conditions. | organic-chemistry.org |

This shift towards catalytic methods not only improves the safety and environmental profile of the reactions but also enhances their efficiency and applicability in complex synthetic pathways.

Expansion into Materials Science

The unique structural and reactive properties of organosilicon compounds are leading to their increasing application in materials science. This compound and related silylated heterocycles are being explored for their potential role in the development of advanced materials. chemimpex.com Silicon-containing polymers, for instance, are noted for their thermal stability and are used in various applications, including coatings and degradable polymers. mdpi.comnih.gov

Emerging applications in this field include:

Polymer Synthesis: The silicon-carbon bond and the dithiane moiety can be incorporated into polymer backbones or as side chains. Poly(silyl ether)s, for example, are a class of silicon-based polymers that are hydrolytically degradable, making them promising for sustainable materials. mdpi.com The principles used in their synthesis, such as dehydrogenative coupling, represent an environmentally friendly approach to creating novel polymers. mdpi.com

Adhesion Promoters: Organofunctional silanes are known to act as "bridges" that promote adhesion between inorganic substrates (like glass or metals) and organic polymers. nih.gov The functional groups on this compound could be modified to create specialized adhesion promoters for advanced composites and coatings. nih.gov

Photo-optical Materials: Related compounds, such as aryl-substituted ethenes derived from silylated dithiolanes, are of significant interest in materials chemistry for their photo-optical properties. beilstein-journals.org This suggests a potential pathway for converting this compound into components for electronic and optical devices.

| Potential Application Area | Description | Relevant Compound Class |

| Sustainable Polymers | Creation of polymers with hydrolytic degradability for reduced environmental impact. | Poly(silyl ether)s |

| Advanced Coatings | Use as adhesion promoters or surface modifiers to enhance the durability and performance of coatings. | Organofunctional Silanes |

| Optical Materials | Synthesis of components for photo-optical devices based on functionalized ethenes. | Aryl/Hetaryl-substituted Ethenes |

Further Applications in Pharmaceutical Development

The 1,3-dithiane (B146892) group is a cornerstone in the synthesis of complex natural products, many of which are precursors to pharmaceutical agents. organic-chemistry.orguwindsor.ca The unique reactivity of this compound makes it an invaluable tool in this field. Future applications are expected to leverage its capabilities for the efficient and stereocontrolled synthesis of bioactive molecules. chemimpex.com

Key research directions include:

Synthesis of Complex Intermediates: The compound serves as a versatile reagent for creating sulfur-containing molecules, which are essential components in many pharmaceuticals and agrochemicals. chemimpex.com Its role in multicomponent linchpin couplings allows for the rapid and efficient assembly of advanced molecular fragments needed for synthesizing complex drug targets. sigmaaldrich.com

Improving Drug Properties: Beyond its role in synthesis, this compound is being investigated for its use in drug formulation. chemimpex.com Its unique structure can be leveraged to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs), which is a critical challenge in drug development. chemimpex.com

Creation of Novel Bioactive Molecules: Researchers are utilizing the compound to synthesize new drugs with potentially improved efficacy and reduced side effects. chemimpex.com Its ability to act as a stable yet reactive building block facilitates the exploration of novel chemical space in the search for next-generation therapeutics.

The continued application of this compound in sophisticated synthetic strategies will undoubtedly contribute to the discovery and development of new and improved medicines. chemimpex.com

Q & A

Q. Q1. What are the established synthetic routes for preparing 2-Trimethylsilyl-1,3-dithiane, and how do reaction conditions influence yield?

Methodological Answer: The primary synthesis involves lithiation of 1,3-dithiane followed by reaction with trimethylsilyl chloride (TMSCl). A modified Corey-Shulman procedure uses lithium diethyl methylthiomethylphosphonate to generate intermediates like 2-lithio-1,3-dithiane, which reacts with aldehydes or TMSCl to yield silylated derivatives. For example, this compound is obtained in 78% yield under optimized conditions (THF, −78°C). Variations in solvent polarity, temperature, and stoichiometry of TMSCl significantly affect yields, with non-polar solvents favoring silylation over side reactions .

Q. Q2. What structural features of this compound are critical for its reactivity in organometallic chemistry?

Methodological Answer: The dithiane ring adopts a chair conformation with axial trimethylsilyl (TMS) groups, as confirmed by X-ray crystallography. Key structural parameters include:

- Bond distances : S–C bonds average 1.81 Å, while Si–C bonds measure 1.87 Å, indicating moderate π-backbonding .

- Torsion angles : The C(2)–Si–C(1)–S(1) torsion angle (−172°) highlights steric interactions between the TMS group and sulfur atoms, influencing nucleophilic attack sites .

These features enhance its utility as a ligand in coordination chemistry and as a precursor for stereoselective sulfoxidation .

Q. Q3. How does this compound participate in carbonyl homologation reactions?

Methodological Answer: The compound acts as a masked carbonyl equivalent via lithiation at C(2). Deprotonation with n-BuLi generates a nucleophilic dithianylium species, which reacts with electrophiles (e.g., aldehydes, epoxides) to form diastereomeric adducts. For instance, reaction with vinyl epoxides under kinetic control produces α,β-unsaturated ketones with 67% yield and >90% chemoselectivity .

Advanced Research Questions

Q. Q4. What factors govern the stereoselectivity of sulfoxidation in this compound derivatives?

Methodological Answer: Oxidation with NaIO₄ in MeOH/H₂O proceeds via a stereospecific pathway, where the bulky TMS group directs oxidation trans to itself. For example:

- trans-2-TMS-1,3-dithiane 1-oxide forms in 92% yield with >98% diastereomeric excess (de) due to minimized dipole-dipole repulsions .

- Cis/trans ratios (e.g., 92:8 for 2-methyl derivatives) are confirmed by NMR coupling patterns (e.g., δ 4.02 ppm for equatorial H vs. δ 3.64 ppm for axial H) .

Q. Q6. What challenges arise in using this compound as a ligand for copper(I) coordination polymers?

Methodological Answer: The TMS group introduces steric bulk, limiting ligand flexibility. Reaction with CuX (X = Cl, Br, I) forms 1D polymers only under strict stoichiometric control (1:2 Cu:L ratio). Single-crystal X-ray studies of [Ag(TMS-dithiane)]₂(CF₃SO₃)₂ reveal weak Ag–S bonds (2.42 Å), suggesting similar Cu complexes may require stabilizing π-acidic counterions .

Q. Q7. How should researchers address contradictions in reported oxidation yields for 2-substituted dithianes?

Methodological Answer: Discrepancies arise from solvent polarity and oxidant choice:

- NaIO₄ in MeOH/H₂O favors trans-sulfoxides (92% yield) due to protic stabilization of transition states.

- m-CPBA in CH₂Cl₂ increases cis isomer formation (8–10%) via radical intermediates .

Validate results via HPLC with authentic standards and variable-temperature NMR to detect conformational equilibria.

Q. Q8. What methodologies enable chemoselective functionalization of this compound in complex substrates?

Methodological Answer: The TMS group enhances electrophilicity at C(2), enabling regioselective cross-coupling. For example:

- Pd-catalyzed Stille coupling with aryl stannanes proceeds at C(2) with 75% yield, leaving the dithiane ring intact.

- Photochemical desilylation using UV light (254 nm) cleaves Si–C bonds selectively, generating dithianylium intermediates for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.